N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
Description
“N'-(6-Chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide” is a benzohydrazide derivative featuring a 6-chlorobenzo[d]thiazol moiety and a sulfonyl-linked 2,6-dimethylmorpholino group. The 6-chlorobenzo[d]thiazol component is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-3-14(4-7-16)19(26)23-24-20-22-17-8-5-15(21)9-18(17)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJRXFNTAUYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects is crucial for determining the therapeutic potential of the compound.
Biological Activity
N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties, and a morpholino sulfonyl group that enhances its biological activity and stability.
Biological Activity Overview
Research has indicated that compounds containing benzothiazole derivatives exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific biological activities of this compound have been evaluated through various in vitro studies.
Antitumor Activity
Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, a related compound with a similar structure showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in both 2D and 3D culture systems .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound B7 | A549 | 2.12 ± 0.21 | 2D |
| Compound B7 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound B7 | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound 8 | A549 | 6.75 ± 0.19 | 3D |
These findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been explored. For example, compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that certain derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Results
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | < 10 μg/mL |
| Compound Y | Escherichia coli | < 5 μg/mL |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or DNA. The benzo[d]thiazole core may bind to active sites on enzymes, inhibiting their function, while the sulfonyl group enhances binding affinity and stability .
Case Studies
- Antitumor Efficacy Study : A study evaluated the antitumor efficacy of various benzothiazole derivatives in vitro on cancer cell lines. The results indicated that compounds with substitutions at the 6-position (like chlorine) exhibited enhanced activity compared to those without substitutions .
- Antimicrobial Assessment : Another study focused on assessing the antimicrobial properties of benzothiazole derivatives against pathogenic bacteria. The results showed significant antibacterial activity correlating with the presence of electron-withdrawing groups on the aromatic rings .
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- The target’s benzohydrazide core differs from triazole-thiones ([7–9]) and malonate esters, which may influence solubility and hydrogen-bonding capacity.
Spectroscopic and Physical Property Analysis
Infrared (IR) Spectroscopy
Insights :
Nuclear Magnetic Resonance (NMR)
- Hydrazinecarbothioamides [4–6] : ¹H-NMR confirms sulfonyl-phenyl integration and hydrazide NH signals.
- Malonate Esters [5fc, 5gr, etc.] : Distinct benzo[b]thiophen and chlorobenzothiazol proton environments observed .
- Target Compound (Expected): ¹H-NMR would display morpholino methyl groups (~δ 1.2–1.5 ppm) and aromatic protons from benzothiazol and benzohydrazide.
Physical Properties
Notable Trends:
- The target’s sulfonyl-morpholino group may increase melting points compared to malonate esters due to enhanced polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
